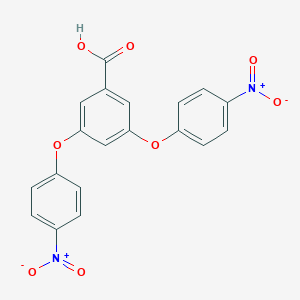
3,5-bis(4-Nitrophenoxy)benzoic acid
Descripción general
Descripción
“3,5-bis(4-Nitrophenoxy)benzoic acid” is a chemical compound with the molecular formula C19H12N2O8 . It is also known as Compound W . This compound is an inhibitor of γ-secretase and is used as a Notch1 signaling modulator .
Molecular Structure Analysis
The molecular structure of “3,5-bis(4-Nitrophenoxy)benzoic acid” consists of 19 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 8 oxygen atoms . The average mass is 396.307 Da and the monoisotopic mass is 396.059357 Da .
Chemical Reactions Analysis
“3,5-bis(4-Nitrophenoxy)benzoic acid” is known to inhibit γ-secretase . It decreases the production of C-terminally elongated Notch1 amyloid-β-like peptide (Nβ25) from the full-length receptor .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-bis(4-Nitrophenoxy)benzoic acid” include a density of 1.5±0.1 g/cm3, a boiling point of 577.7±50.0 °C at 760 mmHg, and a flash point of 303.2±30.1 °C . It has a molar refractivity of 99.2±0.3 cm3, a polar surface area of 147 Å2, and a molar volume of 266.8±3.0 cm3 .
Aplicaciones Científicas De Investigación
Notch1 Signaling Modulator
Specific Scientific Field
Summary of the Application
“3,5-bis(4-Nitrophenoxy)benzoic acid” is a modulator of Notch1 signaling . It decreases the production of C-terminally elongated Notch1 amyloid-β-like peptide (Nβ25) from the full-length receptor .
Methods of Application or Experimental Procedures
The compound was applied to HEK293 cells, a common cell line used in biological research . The concentration used was 50 µM .
Results or Outcomes
The application of “3,5-bis(4-Nitrophenoxy)benzoic acid” resulted in a decrease in the activation of the Notch1 target hes family bHLH transcription factor 1 (HES1) in a luciferase reporter assay using HCT116 cells .
Inhibitor of γ-secretase
Specific Scientific Field
Summary of the Application
“3,5-bis(4-Nitrophenoxy)benzoic acid” is an inhibitor of γ-secretase . It causes a decrease in the released levels of Aβ42 and notch-1 Aβ-like peptide 25 (Nβ25) .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The application of “3,5-bis(4-Nitrophenoxy)benzoic acid” resulted in a decrease in the levels of Aβ42 and Nβ25 .
Marker for Fetal Hypothyroidism
Specific Scientific Field
Summary of the Application
“3,5-bis(4-Nitrophenoxy)benzoic acid” is used as a marker for fetal hypothyroidism . It is a 3,3’-diiodothyronine sulfate (T2S) cross-reactive material in maternal serum .
Results or Outcomes
The application of “3,5-bis(4-Nitrophenoxy)benzoic acid” can help in the detection of fetal hypothyroidism .
Photocatalyst for the Photodecomposition of Antibiotics
Specific Scientific Field
Environmental Science and Pharmacology
Summary of the Application
“3,5-bis(4-Nitrophenoxy)benzoic acid” is used as a photocatalyst for the photodecomposition of antibiotics . It is used in the decomposition of antibiotics including chloramphenicol (CAP), nitrofurazone (NFZ), ornidazole (ODZ), oxytetracycline (OXY), and sulfamethoxazole (SMT) .
Results or Outcomes
The application of “3,5-bis(4-Nitrophenoxy)benzoic acid” resulted in the decomposition of various antibiotics .
Photocatalyst for the Photodecomposition of Antibiotics
Summary of the Application
“3,5-bis(4-Nitrophenoxy)benzoic acid” is used as a photocatalyst for the photodecomposition of antibiotics . It is used in the decomposition of antibiotics including chloramphenicol (CAP), nitrofurazone (NFZ), ornidazole (ODZ), oxytetracycline (OXY) and sulfamethoxazole (SMT) .
Safety And Hazards
Propiedades
IUPAC Name |
3,5-bis(4-nitrophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O8/c22-19(23)12-9-17(28-15-5-1-13(2-6-15)20(24)25)11-18(10-12)29-16-7-3-14(4-8-16)21(26)27/h1-11H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSXKPZXMVHRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)C(=O)O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587892 | |
| Record name | 3,5-Bis(4-nitrophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(4-Nitrophenoxy)benzoic acid | |
CAS RN |
173550-33-9 | |
| Record name | 3,5-Bis(4-nitrophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



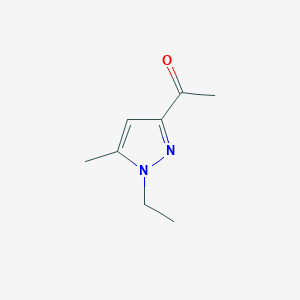
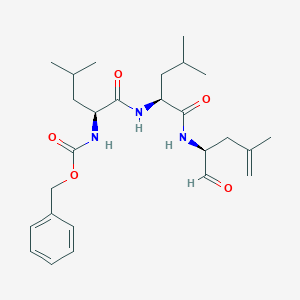
![3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine](/img/structure/B70600.png)
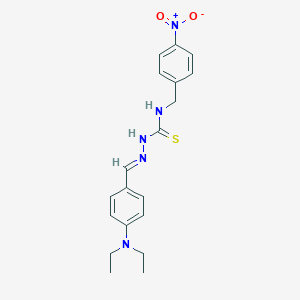
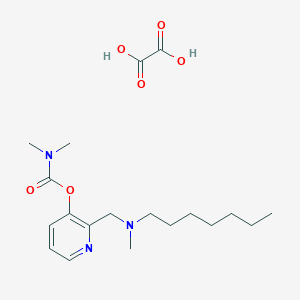
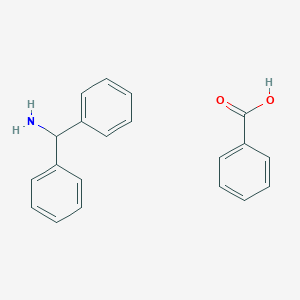


![5,7-dihydroxy-3-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B70615.png)
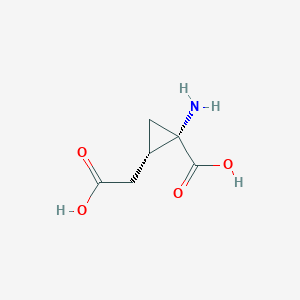
![6-Fluoropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B70618.png)
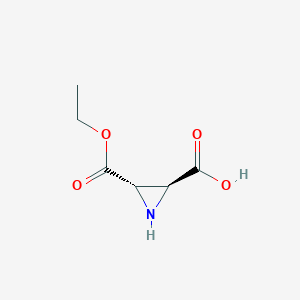
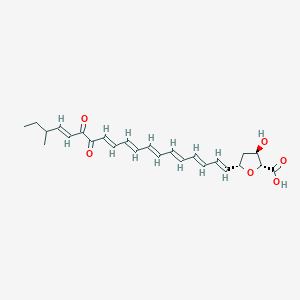
![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)